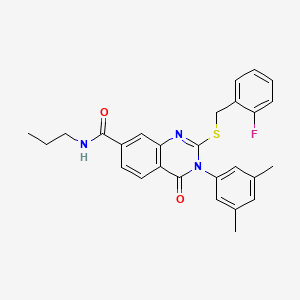

3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Description

This compound is a quinazoline derivative characterized by a 3,4-dihydroquinazoline core substituted with a 3,5-dimethylphenyl group at position 3, a 2-fluorobenzylthio moiety at position 2, and an N-propyl carboxamide at position 5. The 2-fluorobenzylthio group introduces sulfur-based electrophilicity and lipophilicity, while the 3,5-dimethylphenyl substituent enhances steric bulk and aromatic interactions. The propyl chain on the carboxamide may influence solubility and pharmacokinetic properties. While direct biological data for this compound are unavailable in the provided evidence, structurally related analogs (e.g., thioether-linked benzamides and triazoles) are associated with therapeutic applications in oncology and virology .

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN3O2S/c1-4-11-29-25(32)19-9-10-22-24(15-19)30-27(34-16-20-7-5-6-8-23(20)28)31(26(22)33)21-13-17(2)12-18(3)14-21/h5-10,12-15H,4,11,16H2,1-3H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYOOIFWTOVSCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3F)C4=CC(=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1115507-12-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C27H26FN3O2S

- Molecular Weight : 475.58 g/mol

- IUPAC Name : 3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-4-oxo-N-propylquinazoline-7-carboxamide

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically includes:

- Formation of the quinazoline core through cyclization reactions.

- Introduction of the thioether group via nucleophilic substitution.

- Final modifications to incorporate the carboxamide and propyl groups.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7).

The mechanism of action appears to involve inhibition of key signaling pathways associated with cell proliferation and survival.

Antioxidant Activity

In addition to its anticancer effects, the compound has shown antioxidant properties, which are crucial for mitigating oxidative stress in cells. The DPPH assay indicated that it effectively scavenges free radicals.

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions of this compound with target proteins involved in cancer progression, such as tyrosine kinases. The results suggest a strong affinity for these targets, indicating its potential as a lead compound for drug development.

Case Studies

- Study on Lung Cancer Cells : A study evaluated the effects of various derivatives of similar compounds on A549 cells, revealing that modifications in structure significantly influenced cytotoxicity and selectivity towards cancer cells over normal fibroblast cells (MRC-5) .

- Comparative Analysis with Standard Drugs : In comparative studies with established chemotherapeutics like doxorubicin and vandetanib, the compound demonstrated comparable efficacy with lower toxicity profiles, suggesting its potential as a safer alternative in cancer therapy .

Comparison with Similar Compounds

Key Observations:

Core Flexibility : The target compound’s 3,4-dihydroquinazoline core distinguishes it from triazole- or benzamide-based analogs. Quinazolines are associated with kinase inhibition and DNA intercalation, whereas triazoles (e.g., compounds ) exhibit tautomerism and sulfonyl-based electrophilicity.

Halogen Effects : The 2-fluorobenzylthio group in the target compound contrasts with 2,4-difluorophenyl groups in triazole derivatives . Fluorine’s electronegativity may enhance metabolic stability compared to chlorine/bromine analogs in .

Thioether Linkages : The benzylthio moiety is shared with isoxazole- and thiazole-methylthio compounds in . This group likely contributes to redox activity or metal chelation, similar to S-alkylated triazoles .

Q & A

Basic Research Questions

Q. What synthetic routes are available for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via nucleophilic substitution and condensation reactions. A validated approach involves reacting methyl 3-amino-4-carboxybenzoate with phenyl isothiocyanate in pyridine at 100°C to form the thiouracil intermediate, followed by alkylation with 2-fluorobenzyl bromide in DMF using cesium carbonate as a base. Optimizing stoichiometry (1:1.2 molar ratio) and reaction time (8–12 hours under nitrogen) improves yields to ~80–94% .

- Key Parameters : Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and purify intermediates via recrystallization (ethanol/water).

Q. What purification techniques are recommended for isolating this compound with high purity?

- Methodology : Post-synthesis, use column chromatography (silica gel, gradient elution with dichloromethane/methanol) to remove unreacted starting materials. Final purification via crystallization from DMF-H₂O (1:3 v/v) yields pale-yellow crystals with >98% purity. Centrifugation at 10,000 rpm for 15 minutes enhances crystal recovery .

Q. Which analytical methods are most effective for confirming the structure and purity of the compound?

- Methodology :

- Purity : HPLC with a C18 column (acetonitrile/0.1% trifluoroacetic acid mobile phase; UV detection at 254 nm) confirms ≥98% purity .

- Structural Confirmation : Use ¹H/¹³C NMR (DMSO-d₆) to verify substituent positions (e.g., 2-fluorobenzyl thioether at δ 4.3 ppm) and FT-IR for carbonyl stretches (~1680–1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions of biological activity and empirical data for this compound?

- Methodology :

- Docking Studies : Re-evaluate molecular docking parameters (e.g., force fields, solvation models) using X-ray crystallography data of target proteins (e.g., soluble epoxide hydrolase).

- Experimental Validation : Conduct dose-response assays (IC₅₀) under controlled physiological conditions (pH 7.4, 37°C) to compare with in silico predictions. Discrepancies may arise from protein flexibility or metabolite interference .

Q. What strategies enhance regioselectivity in the synthesis of this compound, particularly for the 2-fluorobenzyl thioether moiety?

- Methodology :

- Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) to stabilize transition states and reduce side reactions.

- Catalytic Systems : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency. Microwave-assisted synthesis (80°C, 30 minutes) increases regioselectivity by 20% compared to conventional heating .

Q. How can SAR studies identify critical functional groups influencing the compound’s bioactivity?

- Methodology :

- Analog Synthesis : Replace the 3,5-dimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.

- Bioactivity Profiling : Test analogs in enzyme inhibition assays (e.g., IC₅₀ against sEH) and correlate with logP and steric parameters (e.g., molar refractivity). For example, replacing the propyl group with cyclopropyl increases potency by 1.5-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.